2-(7,8,10-Trimethyl-2,4-dioxobenzo[g]pteridin-3-yl)acetic acid 2-(7,8,10-Trimethyl-2,4-dioxobenzo[g]pteridin-3-yl)acetic acid
Brand Name: Vulcanchem
CAS No.: 20227-26-3
VCID: VC21129442
InChI: InChI=1S/C15H14N4O4/c1-7-4-9-10(5-8(7)2)18(3)13-12(16-9)14(22)19(6-11(20)21)15(23)17-13/h4-5H,6H2,1-3H3,(H,20,21)
SMILES: CC1=CC2=C(C=C1C)N(C3=NC(=O)N(C(=O)C3=N2)CC(=O)O)C
Molecular Formula: C15H14N4O4
Molecular Weight: 314.3 g/mol

2-(7,8,10-Trimethyl-2,4-dioxobenzo[g]pteridin-3-yl)acetic acid

CAS No.: 20227-26-3

Cat. No.: VC21129442

Molecular Formula: C15H14N4O4

Molecular Weight: 314.3 g/mol

* For research use only. Not for human or veterinary use.

2-(7,8,10-Trimethyl-2,4-dioxobenzo[g]pteridin-3-yl)acetic acid - 20227-26-3

Specification

CAS No. 20227-26-3
Molecular Formula C15H14N4O4
Molecular Weight 314.3 g/mol
IUPAC Name 2-(7,8,10-trimethyl-2,4-dioxobenzo[g]pteridin-3-yl)acetic acid
Standard InChI InChI=1S/C15H14N4O4/c1-7-4-9-10(5-8(7)2)18(3)13-12(16-9)14(22)19(6-11(20)21)15(23)17-13/h4-5H,6H2,1-3H3,(H,20,21)
Standard InChI Key GJSCQGXLPDWOMG-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1C)N(C3=NC(=O)N(C(=O)C3=N2)CC(=O)O)C
Canonical SMILES CC1=CC2=C(C=C1C)N(C3=NC(=O)N(C(=O)C3=N2)CC(=O)O)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator